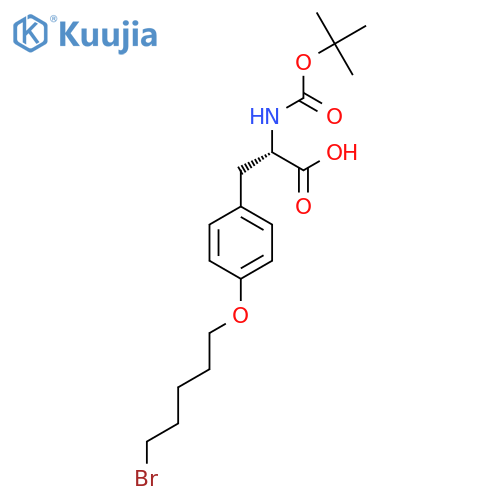Cas no 1579942-13-4 (N-Boc-O-(5-bromopentyl)-L-tyrosine)
N-Boc-O-(5-ブロモペンチル)-L-チロシンは、保護されたチロシン誘導体であり、有機合成やペプチド化学において重要な中間体として利用されます。本化合物は、Boc基(tert-ブトキシカルボニル基)でアミノ基が保護されており、さらに5-ブロモペンチル基がフェノール性水酸基に導入されています。この構造的特徴により、選択的な脱保護やさらなる官能基化が可能です。特に、ブロモ基を利用した求核置換反応により、様々な分子とのカップリングが容易に行える点が大きな利点です。高い純度と安定性を備えており、医薬品開発や生物活性ペプチドの合成において有用なビルディングブロックとして活用されています。

1579942-13-4 structure
商品名:N-Boc-O-(5-bromopentyl)-L-tyrosine
N-Boc-O-(5-bromopentyl)-L-tyrosine 化学的及び物理的性質
名前と識別子
-
- 1579942-13-4
- N-Boc-O-(5-bromopentyl)-L-tyrosine
- L-Tyrosine, O-(5-bromopentyl)-N-[(1,1-dimethylethoxy)carbonyl]-
-
- インチ: 1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1
- InChIKey: FKGBJKBBTRGJQD-INIZCTEOSA-N
- ほほえんだ: BrCCCCCOC1C=CC(=CC=1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 429.11509g/mol
- どういたいしつりょう: 429.11509g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 12
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 563.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 2.99±0.10(Predicted)
N-Boc-O-(5-bromopentyl)-L-tyrosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01JMDI-250mg |
N-Boc-O-(5-bromopentyl)-L-tyrosine |
1579942-13-4 | 97% | 250mg |
$163.00 | 2024-06-20 | |
| Aaron | AR01JMLU-250mg |
N-BOC-O-(5-BROMOPENTYL)-L-TYROSINE |
1579942-13-4 | 97% | 250mg |
$180.00 | 2025-02-17 | |
| Aaron | AR01JMLU-500mg |
N-BOC-O-(5-BROMOPENTYL)-L-TYROSINE |
1579942-13-4 | 97% | 500mg |
$318.00 | 2025-02-17 | |
| 1PlusChem | 1P01JMDI-500mg |
N-Boc-O-(5-bromopentyl)-L-tyrosine |
1579942-13-4 | 97% | 500mg |
$278.00 | 2024-06-20 | |
| 1PlusChem | 1P01JMDI-1g |
N-Boc-O-(5-bromopentyl)-L-tyrosine |
1579942-13-4 | 97% | 1g |
$433.00 | 2024-06-20 | |
| Aaron | AR01JMLU-1g |
N-BOC-O-(5-BROMOPENTYL)-L-TYROSINE |
1579942-13-4 | 97% | 1g |
$491.00 | 2025-02-17 |
N-Boc-O-(5-bromopentyl)-L-tyrosine 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
1579942-13-4 (N-Boc-O-(5-bromopentyl)-L-tyrosine) 関連製品
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
